molecular formula C12H11NO2 B13030036 1-benzoyl-5,6-dihydropyridin-2(1H)-one

1-benzoyl-5,6-dihydropyridin-2(1H)-one

Cat. No.: B13030036
M. Wt: 201.22 g/mol
InChI Key: PAADXGFSMADYBV-UHFFFAOYSA-N
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Description

1-benzoyl-5,6-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-5,6-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzoyl chloride with a suitable dihydropyridine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction to less oxidized forms using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridine derivative, while reduction could produce a fully saturated pyridine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzoyl-5,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Generally, dihydropyridines can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-1,2,3,4-tetrahydropyridine: Another benzoyl-substituted dihydropyridine with similar chemical properties.

    1-benzoyl-3,4-dihydropyridine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-benzoyl-5,6-dihydropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-benzoyl-2,3-dihydropyridin-6-one

InChI

InChI=1S/C12H11NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2

InChI Key

PAADXGFSMADYBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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